

Application Notes and Protocols for Agar Disk Diffusion Assay: Cefpodoxime Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CEFPODOXIME*

Cat. No.: *B1235224*

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These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to the cephalosporin antibiotic **Cefpodoxime** using the agar disk diffusion method, commonly known as the Kirby-Bauer test. The protocols are based on the standardized methods published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

The agar disk diffusion test is a qualitative method used to measure the in vitro activity of an antimicrobial agent against a specific bacterial isolate. A paper disk impregnated with a standardized concentration of the antimicrobial, in this case, **Cefpodoxime**, is placed on the surface of an agar plate that has been inoculated with a pure culture of the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.

Materials and Methods

Materials

- **Cefpodoxime** antimicrobial susceptibility test disks (10 µg)
- Mueller-Hinton Agar (MHA) plates (90 or 150 mm)
- Sterile 0.85% saline or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Pure, 18-24 hour culture of the test organism
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 25923™, *Haemophilus influenzae* ATCC® 49766™)
- Incubator (35 ± 2°C)
- Calipers or a ruler for measuring zone diameters in millimeters (mm)
- Forceps

Experimental Protocol

1. Preparation of Mueller-Hinton Agar Plates

- Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Allow the agar to cool to 45-50°C in a water bath.
- Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.
- Allow the agar to solidify completely at room temperature.
- If not used immediately, store the plates in a refrigerator at 2-8°C. Plates should be brought to room temperature before use.

2. Inoculum Preparation

- Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
- Vortex the suspension to create a smooth, homogeneous suspension.
- Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a photometric device. A 0.5 McFarland standard is equivalent to approximately 1.5×10^8 CFU/mL.

3. Inoculation of the Agar Plate

- Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
- Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.
- Finally, run the swab around the rim of the agar to pick up any excess inoculum.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of **Cefpodoxime** Disks

- Using sterile forceps, aseptically place a **Cefpodoxime** (10 µg) disk onto the inoculated surface of the agar plate.
- Gently press the disk down to ensure complete contact with the agar surface.
- The disks should be placed at least 24 mm apart from each other and from the edge of the plate.

5. Incubation

- Invert the plates and place them in an incubator at $35 \pm 2^{\circ}\text{C}$ within 15 minutes of disk application.
- Incubate for 16-20 hours. For certain fastidious organisms, specific incubation conditions (e.g., increased CO_2) may be required as per CLSI or EUCAST guidelines.

6. Measurement and Interpretation of Results

- After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
- Read the plates from the underside against a dark, non-reflective background.
- Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in the tables below, categorizing the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation

Cefpodoxime (10 µg) Zone Diameter Interpretive Criteria

The following tables provide the zone diameter breakpoints for **Cefpodoxime** according to the latest CLSI and EUCAST guidelines.

Table 1: CLSI Zone Diameter Interpretive Criteria for **Cefpodoxime** (10 µg)

Organism Group	Disk Content	Zone Diameter (mm)
S		
Enterobacterales	10 µg	≥21
Haemophilus influenzae and Haemophilus parainfluenzae	10 µg	≥21

Source: CLSI M100, 34th Edition (2024). For Enterobacterales, these breakpoints are for urinary tract isolates only.

Table 2: EUCAST Zone Diameter Interpretive Criteria for **Cefpodoxime** (10 µg)

Organism Group	Disk Content	Zone Diameter (mm)
S		
Enterobacterales	10 µg	≥21
Staphylococcus aureus	10 µg	≥21
Haemophilus influenzae	10 µg	≥21
Moraxella catarrhalis	10 µg	≥25

Source: EUCAST Breakpoint Tables for Interpretation of MICs and Zone Diameters, Version 14.0 (2024). Note: EUCAST often uses a two-category system (S/R) for disk diffusion.

Quality Control

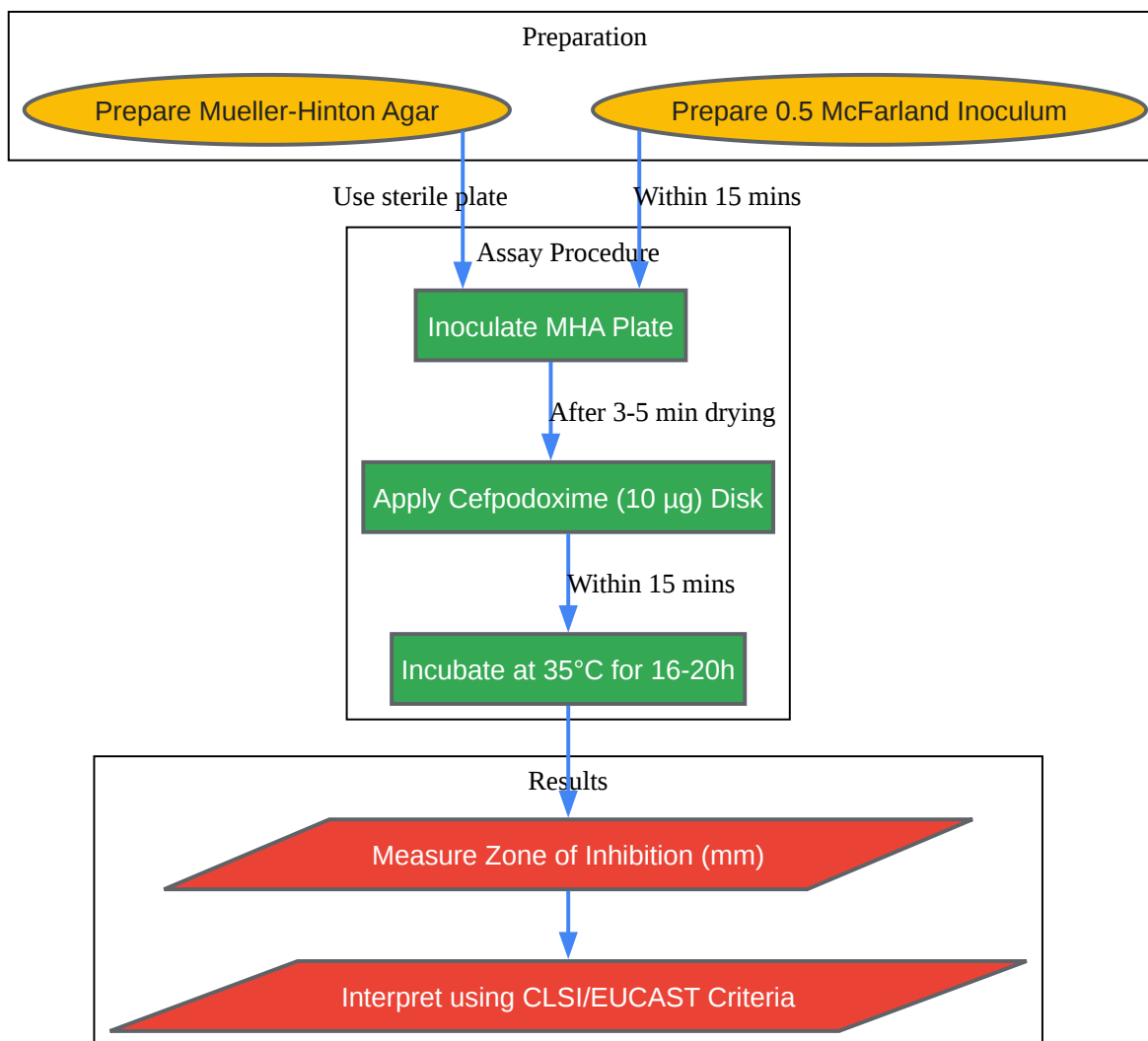
Regular quality control testing is essential to ensure the accuracy and precision of the assay. This should be performed with each new batch of media or disks and on a routine basis.

Table 3: Quality Control Zone Diameter Ranges for **Cefpodoxime** (10 µg)

Quality Control Strain	ATCC® Number	CLSI M100 (2024) Zone Diameter Range (mm)	EUCAST QC Tables (2023) Zone Diameter Range (mm)
Escherichia coli	25922	23-28	23-28
Staphylococcus aureus	25923	23-29	-
Haemophilus influenzae	49766	25-31	25-31

Experimental Workflow and Diagrams

The following diagram illustrates the workflow for the **Cefpodoxime** agar disk diffusion assay.



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Caption: Workflow for **Cefpodoxime** Agar Disk Diffusion Assay.

- To cite this document: BenchChem. [Application Notes and Protocols for Agar Disk Diffusion Assay: Cefpodoxime Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1235224#agar-disk-diffusion-assay-protocol-for-cefpodoxime>]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com